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Compound of Interest

Compound Name: Deferasirox (Fe3+ chelate)

Cat. No.: B14786194

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferasirox is an orally active iron chelator pivotal in the management of chronic iron overload,
a condition often resulting from frequent blood transfusions in patients with ailments such as
beta-thalassemia and sickle cell disease. This technical guide provides an in-depth exploration
of the chemical architecture of Deferasirox and a detailed overview of its chemical synthesis.
The document elucidates the primary industrial manufacturing route, including key
intermediates, reaction conditions, and purification methodologies. Furthermore, it presents
guantitative data in a structured format, detailed experimental protocols, and visual
representations of the synthetic pathways to facilitate a comprehensive understanding for
researchers and professionals in drug development.

Chemical Structure of Deferasirox

Deferasirox, with the systematic IUPAC name 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-
yl]benzoic acid, is a tridentate ligand with a high affinity and selectivity for iron (Fe3*)[1][2]. Its
chemical structure is characterized by a central 1,2,4-triazole ring substituted at the 1-position
with a benzoic acid moiety and at the 3- and 5-positions with hydroxyphenyl groups. This
specific arrangement of nitrogen and oxygen donor atoms allows for the formation of a stable
2:1 complex with an iron atom.

Table 1: Physicochemical Properties of Deferasirox
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Property Value

Molecular Formula C21H15N304][1]

Molecular Weight 373.36 g/mol [3]

CAS Number 201530-41-8[1]

Appearance White to slightly yellow powder[2]

Melting Point 264-265 °C[4]

Solubility Practically insoluble in water[2]

pKa values pKai = 4.57, pKaz = 8.71, pKas = 10.56[4]

Chemical Synthesis of Deferasirox

The most prevalent and industrially scalable synthesis of Deferasirox is a two-step process.
The first step involves the formation of the key intermediate, 2-(2-hydroxyphenyl)benz[e][5]
[6]oxazin-4-one, from readily available starting materials. The second step is the cyclization of
this intermediate with 4-hydrazinobenzoic acid to yield Deferasirox.

Synthesis Pathway

The overall synthetic scheme can be visualized as follows:
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Step 1: Synthesis of Intermediate

Salicylamide
Salicylic Acid 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one]

Step 2: Synthesis of Deferasirox

[4-Hydrazinobenzoic Acid
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Caption: Overall two-step synthesis of Deferasirox.

Step 1: Synthesis of 2-(2-hydroxyphenyl)benz[e][5]
[6]oxazin-4-0one

The initial step involves the condensation of salicylic acid and salicylamide. This reaction is
typically facilitated by a dehydrating agent or by converting salicylic acid to a more reactive
species like salicyloyl chloride.

Salicylic Acid Activation
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Caption: Synthesis of the benzoxazinone intermediate.

Table 2: Reaction Parameters for the Synthesis of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-

one
Parameter Conditions Reference
Starting Materials Salicylic acid, Salicylamide [7]

Thionyl chloride, p-

Activating Agent 71[8
979 toluenesulfonyl chloride L71EE]

Xylene, Toluene,

Solvent _ [81[9]
Dichloromethane
Pyridine, Triethylamine,

Base - ) [8]
Diisopropylethylamine

Temperature Reflux (typically 110-140 °C) [7]

Reaction Time 3-6 hours [10]

Yield 50-94% [10][11]

Step 2: Synthesis of Deferasirox

The final step is the reaction of the benzoxazinone intermediate with 4-hydrazinobenzoic acid.

This reaction proceeds via a cyclization mechanism to form the 1,2,4-triazole ring of

Deferasirox.

(2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one) Cyclization

Deferasirox

(4-Hydrazinobenzoic Aci

)
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Caption: Final cyclization step to form Deferasirox.
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Table 3: Reaction Parameters for the Synthesis of Deferasirox

Parameter Conditions Reference

2-(2-hydroxyphenyl)benz[e][5]
Starting Materials [6]oxazin-4-one, 4- [7]

Hydrazinobenzoic acid

Ethanol, Methanol, or a

Solvent mixture of Methanol and Ethyl [71[12]
acetate

Temperature Reflux (typically 65-85 °C) [12]

Reaction Time 1-5 hours [71[12]

Yield 75-85% (after purification) [71[13]

Experimental Protocols

The following are generalized experimental protocols derived from various patented and
published procedures. Researchers should adapt these protocols based on their specific
laboratory conditions and safety guidelines.

Synthesis of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-
one

» To a stirred suspension of salicylic acid and salicylamide in an appropriate solvent (e.g.,
xylene), a base (e.g., pyridine) is added.

» Thionyl chloride is added dropwise to the mixture, maintaining the temperature.

e The reaction mixture is then heated to reflux for several hours until the reaction is complete,
as monitored by a suitable analytical technique (e.g., TLC or HPLC).

» Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by
filtration.
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e The crude product is washed with a suitable solvent (e.g., methanol) and dried to afford 2-(2-
hydroxyphenyl)benz[e][5][6]oxazin-4-one.

Synthesis of Deferasirox

o A suspension of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one and 4-hydrazinobenzoic acid
is prepared in a suitable solvent (e.g., ethanol).

e The reaction mixture is heated to reflux and maintained for a period until the reaction is
complete.

o The mixture is then cooled to room temperature or below, leading to the precipitation of the
crude Deferasirox.

o The solid is collected by filtration and washed with the reaction solvent.

Purification of Deferasirox

Crude Deferasirox can be purified by recrystallization from a suitable solvent system, such as a
mixture of methanol and ethyl acetate, to yield a product with high purity (>99.5%)[12][13]. The
purification process may also involve treatment with activated carbon to remove colored
impurities.

Spectroscopic Data

The structural elucidation of Deferasirox and its key intermediate is confirmed through various
spectroscopic techniques.

Table 4: Spectroscopic Data for Deferasirox and its Intermediate
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Technique

Deferasirox

2-(2-
hydroxyphenyl)benz[e][5]
[6]oxazin-4-one

1H NMR (DMSO-ds, & ppm)

Aromatic protons in the range
of 6.8-8.2 ppm; acidic protons
(OH and COOH) are also
observed.

Aromatic protons in the range
of 7.0-8.2 ppm; a phenolic OH

proton is also present.

13C NMR (DMSO-ds, 6 ppm)

Signals corresponding to the
aromatic carbons, the triazole
ring carbons, and the carboxyl

carbon are observed.

Signals for the aromatic
carbons and the carbonyl
carbon of the oxazinone ring

are present.

IR (cm™1)

Characteristic absorption
bands for O-H stretching
(phenolic and carboxylic acid),
C=0 stretching (carboxylic
acid), and aromatic C=C
stretching. A broad band
around 3000 cm~! is indicative
of the OH group[14].

Key peaks include those for O-
H stretching (phenolic) and
C=0 stretching (lactone).

Mass Spectrometry (m/z)

[M+H]* at approximately
374.1.

[M+H]* at approximately
240.1.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis

of Deferasirox. The well-established two-step synthetic route offers an efficient and scalable

method for the production of this vital iron-chelating agent. The provided data on reaction

conditions, yields, and spectroscopic properties, along with the outlined experimental protocols,

serve as a valuable resource for chemists and pharmaceutical scientists involved in the

research and development of Deferasirox and related compounds. Further optimization of the

synthesis and purification processes can lead to improved yields and purity, ultimately

benefiting the manufacturing of this life-saving medication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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